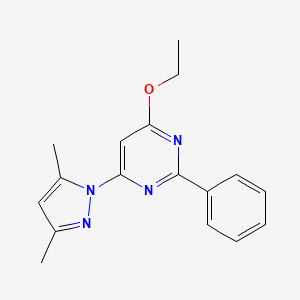

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine

CAS No.:

Cat. No.: VC18286685

Molecular Formula: C17H18N4O

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N4O |

|---|---|

| Molecular Weight | 294.35 g/mol |

| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine |

| Standard InChI | InChI=1S/C17H18N4O/c1-4-22-16-11-15(21-13(3)10-12(2)20-21)18-17(19-16)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |

| Standard InChI Key | WXQGFLLTVIIOBT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC(=NC(=C1)N2C(=CC(=N2)C)C)C3=CC=CC=C3 |

Introduction

Chemical Structure and Characterization

The compound’s structure features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with a phenyl group, a 3,5-dimethylpyrazole moiety, and an ethoxy group, respectively. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) provides a rigid scaffold, while the pyrazole substituent introduces additional nitrogen atoms capable of hydrogen bonding and metal coordination.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine |

| Molecular Formula | |

| Molecular Weight | 294.35 g/mol |

| Canonical SMILES | CCOC1=NC(=NC(=C1)N2C(=CC(=N2)C)C)C3=CC=CC=C3 |

| InChIKey | WXQGFLLTVIIOBT-UHFFFAOYSA-N |

Spectroscopic characterization typically employs nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). The -NMR spectrum would reveal signals for the ethoxy group’s methylene ( 1.3–1.5 ppm) and methyl protons ( 1.1–1.3 ppm), aromatic protons from the phenyl ( 7.3–7.5 ppm), and pyrazole protons ( 2.1–2.3 ppm for methyl groups).

Synthesis and Manufacturing

The synthesis involves multi-step reactions, often beginning with the formation of the pyrimidine core. A representative route includes:

-

Condensation Reaction: A β-ketoester reacts with thiourea under acidic conditions to form a 2-thiomethylpyrimidin-4-one intermediate .

-

Nucleophilic Substitution: The thiomethyl group is displaced by hydrazine to yield a 2-hydrazinylpyrimidin-4(1H)-one .

-

Cyclization: Reaction with acetylacetone introduces the 3,5-dimethylpyrazole moiety via cyclocondensation.

-

Ethoxylation: Introduction of the ethoxy group at the 6-position using ethyl bromide or similar alkylating agents under basic conditions.

Table 2: Optimized Synthesis Conditions

Critical parameters include temperature control during cyclization to prevent side reactions and the use of anhydrous conditions during ethoxylation to maximize efficiency.

Physicochemical Properties

The compound is a crystalline solid at room temperature, though its exact melting point remains unreported. Its solubility profile is dominated by the hydrophobic phenyl and pyrazole groups, rendering it poorly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Table 3: Physicochemical Data

| Property | Value/Description |

|---|---|

| LogP (Predicted) | 3.2 ± 0.3 (Moderate lipophilicity) |

| Aqueous Solubility | <1 mg/mL at pH 7.4 |

| Stability | Stable under inert atmosphere; hydrolyzes under strong acidic/basic conditions |

| Hazard Statement | Risk Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary measures (P261, P305+P351+P338) mandate the use of personal protective equipment (PPE), including gloves and goggles, and immediate rinsing of affected areas with water.

| Target | Mechanism | Supporting Evidence |

|---|---|---|

| Bacterial Fe uptake | Chelation of Fe²⁺/Fe³⁺ ions | Analogous compounds in |

| Kinase inhibition | Competitive ATP binding | Structural homology to CDK inhibitors |

Recent Advances and Future Directions

Recent synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could enhance the yield and purity of this compound . Computational studies to predict its pharmacokinetic properties and molecular docking simulations against bacterial targets are critical next steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume